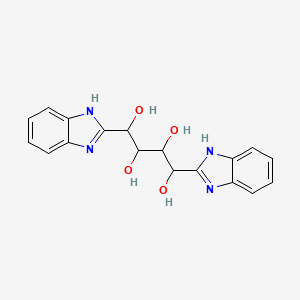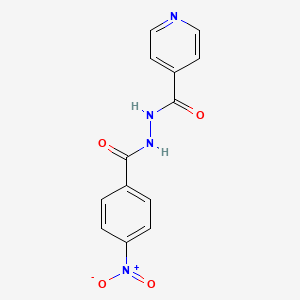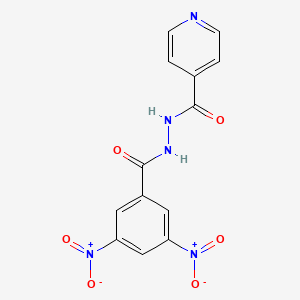![molecular formula C25H27NO3 B3829308 4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid](/img/structure/B3829308.png)
4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid
Overview
Description
4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid is a complex organic compound characterized by the presence of an adamantane core, a phenyl group, and a benzoic acid moiety. This compound is notable for its unique structural properties, which contribute to its stability and reactivity. The adamantane core provides a rigid and stress-free framework, making it a valuable component in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the Friedel-Crafts alkylation of adamantane with 4-methylbenzoyl chloride to form 3-(4-methylphenyl)adamantane-1-carbonyl chloride. This intermediate is then reacted with aminobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its antiviral and neuroprotective properties, particularly in the treatment of neurological diseases.
Industry: Utilized in the development of advanced materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenyl and benzoic acid groups contribute to the compound’s binding affinity and specificity, allowing it to target particular proteins or enzymes involved in disease processes .
Comparison with Similar Compounds
3-Phenyl-adamantane-1-carboxylic acid: Shares the adamantane core but differs in the substituent groups, leading to variations in reactivity and applications.
Adamantane: The simplest form of the adamantane family, used as a precursor in the synthesis of more complex derivatives.
Uniqueness: 4-[[3-(4-Methylphenyl)adamantane-1-carbonyl]amino]benzoic acid is unique due to its combination of an adamantane core with a phenyl and benzoic acid moiety. This structural arrangement provides a balance of rigidity, stability, and reactivity, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-16-2-6-20(7-3-16)24-11-17-10-18(12-24)14-25(13-17,15-24)23(29)26-21-8-4-19(5-9-21)22(27)28/h2-9,17-18H,10-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEDTGTYSQGVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)
![(8R,9aS)-8-hydroxy-2-[[1-(phenoxymethyl)cyclopropyl]methyl]-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B3829233.png)
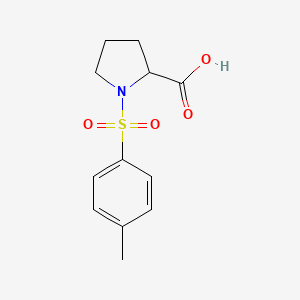
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3E)-hex-3-enoyl]piperidin-3-ol](/img/structure/B3829247.png)
![N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3829254.png)
![2-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3829256.png)
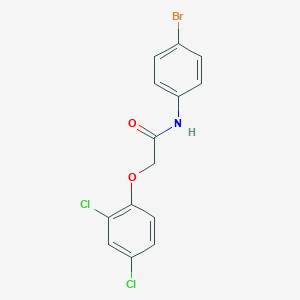

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B3829274.png)
![2-{3-(4-bromophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-4,5-dihydro-1H-pyrazol-5-yl}-1H-benzimidazole](/img/structure/B3829291.png)
![6-bromo-4-phenyl-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one](/img/structure/B3829295.png)
